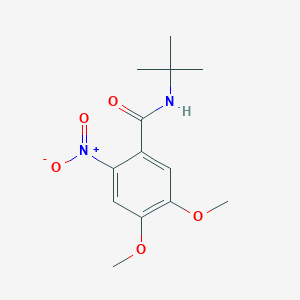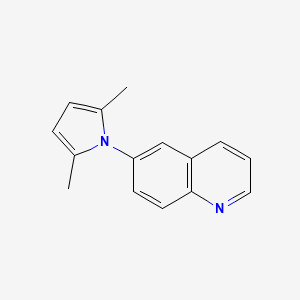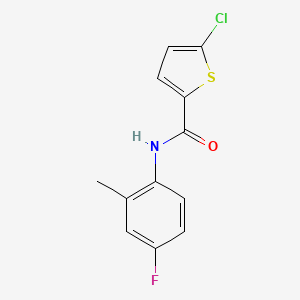![molecular formula C19H24N2O2 B5850340 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol selectively binds to and activates β3-adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has also been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
实验室实验的优点和局限性
One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is its potential toxicity at high doses, which can lead to adverse effects such as tachycardia and hypertension.
未来方向
There are several potential future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in scientific research. One area of interest is its potential as a treatment for obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for overactive bladder, which affects millions of people worldwide. Additionally, the selective activation of β3-adrenergic receptors by 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol may have implications for the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease.
合成方法
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the resulting benzylated phenol with piperazine and formaldehyde. The final product is purified through a series of chromatography and recrystallization steps.
科学研究应用
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been used extensively in scientific research for its ability to selectively activate β3-adrenergic receptors. These receptors are found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors has been shown to increase lipolysis, thermogenesis, and glucose uptake, making 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol a potential therapeutic agent for obesity and type 2 diabetes.
属性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-7-8-19(22)17(13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSBBLWCKVMYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410103 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)
